H-Cpa-c[pen-Gly-Phe-pen]OH is a synthetic peptide compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in drug development. This compound is characterized by its unique structure, which includes a cyclic component and a sequence of amino acids that contribute to its biological activity.
Source: The compound is synthesized through various chemical methods, primarily utilizing solid-phase peptide synthesis techniques. It is designed to target specific biological pathways, making it a candidate for therapeutic applications.
Classification: H-Cpa-c[pen-Gly-Phe-pen]OH can be classified as a peptidomimetic compound, which mimics the structure and function of natural peptides while offering improved stability and bioavailability.
The synthesis of H-Cpa-c[pen-Gly-Phe-pen]OH involves several key steps:
Technical details regarding specific reaction conditions and yields are often proprietary or found in detailed experimental protocols within academic literature or patents .
The molecular structure of H-Cpa-c[pen-Gly-Phe-pen]OH can be described as follows:
H-Cpa-c[pen-Gly-Phe-pen]OH participates in various chemical reactions that are significant for its functionality:
The mechanism of action for H-Cpa-c[pen-Gly-Phe-pen]OH primarily involves its interaction with biological receptors:
Data supporting these mechanisms often come from binding affinity studies and functional assays conducted in vitro and in vivo .
The physical and chemical properties of H-Cpa-c[pen-Gly-Phe-pen]OH include:
Relevant data can be gathered from analytical methods such as differential scanning calorimetry or thermogravimetric analysis .
H-Cpa-c[pen-Gly-Phe-pen]OH has several scientific applications:
The compound H-Cpa-c[Pen-Gly-Phe-Pen]OH follows systematic peptide nomenclature rules. "H-" denotes an N-terminal protonated amine, while "-OH" signifies a C-terminal carboxylic acid. "Cpa" represents the non-proteinogenic amino acid cyclopropylalanine. "Pen" abbreviates penicillamine (β,β-dimethylcysteine), a cysteine analogue with geminal dimethyl substitution at the β-carbon. The "c[...]" notation indicates a cyclic structure formed via disulfide bonding between the two penicillamine thiol groups. The sequence comprises a linear N-terminal Cpa residue linked to a cyclic tetrapeptide core (Pen-Gly-Phe-Pen), classifying it as a conformationally constrained peptidomimetic [4].
Structurally, penicillamine’s quaternary β-carbon imposes severe steric restrictions on backbone dihedral angles, while its thiol group enables disulfide bond formation. The disulfide-cyclized segment enforces a rigid loop topology, contrasting with flexible linear peptides. This architecture is exemplified in opioid peptides like CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂), where penicillamine stabilizes β-turn conformations critical for receptor engagement [4]. Table 1 details key structural features:
Table 1: Structural Attributes of H-Cpa-c[Pen-Gly-Phe-Pen]OH
| Component | Chemical Feature | Consequence |
|---|---|---|
| Cpa (N-terminal) | Cyclopropyl side chain | Enhanced hydrophobicity and steric bulk; modulates membrane permeability |
| Pen (cyclic) | β,β-dimethylcysteine; thiol group | Disulfide bond formation; restricted φ/ψ angles; chiral center (D/L config) |
| Gly | Absence of side chain | Conformational flexibility within cyclic core; facilitates turn formation |
| Phe | Aromatic benzyl side chain | Potential for π-stacking or hydrophobic receptor interactions |
| Disulfide bridge | Covalent bond between Pen¹ and Pen⁴ thiols | Macrocyclization (13-atom ring); rigidifies backbone conformation |
The design of H-Cpa-c[Pen-Gly-Phe-Pen]OH emerges from decades of research into bioactive peptide stabilization. Key milestones include:
Table 2: Evolution of Key Cyclic Opioid Peptidomimetics
| Peptide | Sequence | Receptor Selectivity | Innovation |
|---|---|---|---|
| Leu-enkephalin | H-Tyr-Gly-Gly-Phe-Leu-OH | δ > μ | Natural peptide template; low stability |
| DPDPE | H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH | δ-selective | Disulfide cyclization; D-Pen for stability |
| CTOP | H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ | μ-antagonist | Penicillamine for μ-selectivity; amidation |
| Target Compound | H-Cpa-c[Pen-Gly-Phe-Pen]OH | Designed for δ-selectivity | Cpa substitution; disulfide rigidity |
DOR selectivity in H-Cpa-c[Pen-Gly-Phe-Pen]OH arises from strategic molecular perturbations targeting known structure-activity relationships (SAR):
Table 3: Rational Design Elements Targeting DOR Selectivity
| Structural Element | Pharmacological Role | Effect on Selectivity |
|---|---|---|
| Cpa¹ | Hydrophobic Tyr replacement | Abolishes H-bonding to MOR; enhances DOR hydrophobic fit |
| Disulfide bridge | Macrocyclization (13-atom ring) | Restricts backbone flexibility to DOR-preferred conformation |
| D/L-Pen chirality | Controls side-chain topology | Orients Phe³ for DOR binding; steric clash with MOR |
| Gly² | Permits tight turn formation | Facilitates β-turn essential for DOR recognition |
This targeted design exemplifies modern peptidomimetic strategies: leveraging conformational constraint and side-chain engineering to achieve receptor subtype specificity, thereby minimizing off-target effects [1] [3] [4].
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0